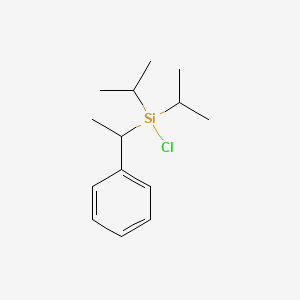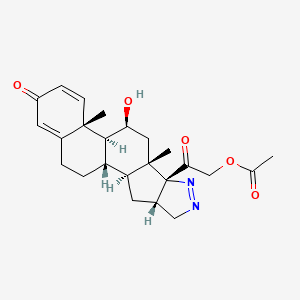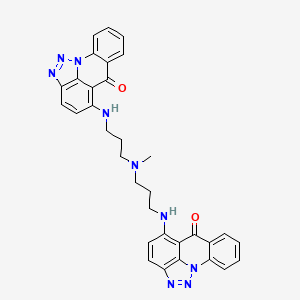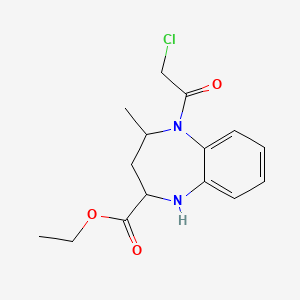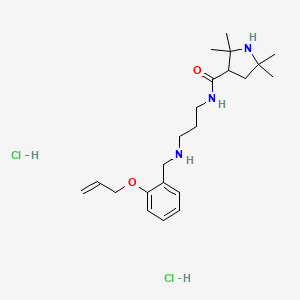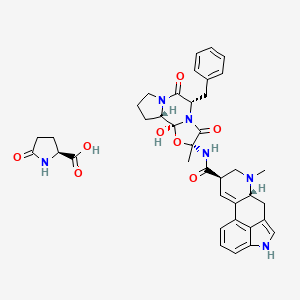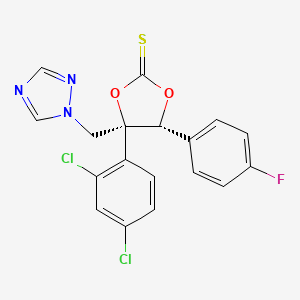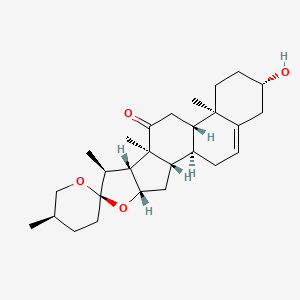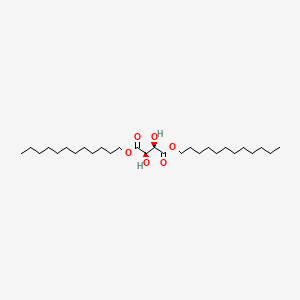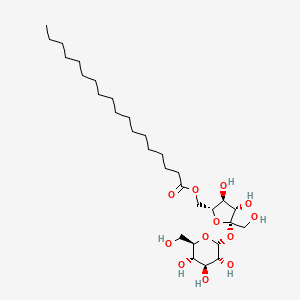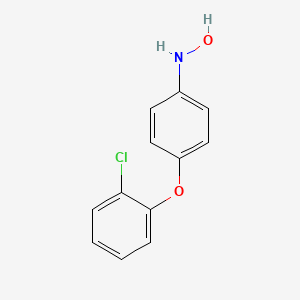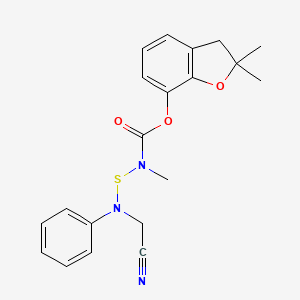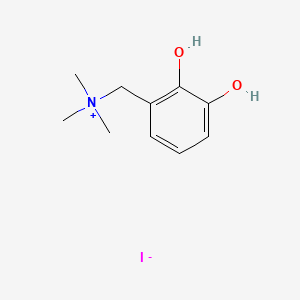
(2,3-Dihydroxybenzyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dihydroxybenzyl)trimethylammonium iodide is a quaternary ammonium compound with a benzyl group substituted with two hydroxyl groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroxybenzyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydroxybenzyl alcohol with trimethylamine in the presence of an iodinating agent such as iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dihydroxybenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl derivative.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxybenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,3-Dihydroxybenzyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,3-Dihydroxybenzyl)trimethylammonium iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups and the quaternary ammonium moiety play crucial roles in its activity, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Hydroxypropyl)trimethylammonium iodide
- (Ferrocenylmethyl)trimethylammonium iodide
- (Iodomethyl)trimethylammonium iodide
Uniqueness
(2,3-Dihydroxybenzyl)trimethylammonium iodide is unique due to the presence of two hydroxyl groups on the benzyl ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propiedades
Número CAS |
1972-59-4 |
|---|---|
Fórmula molecular |
C10H16INO2 |
Peso molecular |
309.14 g/mol |
Nombre IUPAC |
(2,3-dihydroxyphenyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15NO2.HI/c1-11(2,3)7-8-5-4-6-9(12)10(8)13;/h4-6H,7H2,1-3H3,(H-,12,13);1H |
Clave InChI |
COVDKJYZLSFQKS-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CC1=C(C(=CC=C1)O)O.[I-] |
Números CAS relacionados |
84304-14-3 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


